Phenyl 9-oxo-9H-xanthene-2-carboxylate
Description
Phenyl 9-oxo-9H-xanthene-2-carboxylate is a carboxyxanthone derivative characterized by a xanthene scaffold (a tricyclic system with two benzene rings fused via a central oxygen-containing ring) substituted with a ketone group at position 9 and a carboxylate ester at position 2. The synthesis of 9-oxo-9H-xanthene-2-carboxylic acid (compound 162), the precursor to the phenyl ester, was first reported by Anschutz et al., with subsequent modifications focusing on substituent variations to optimize pharmacological properties .
Properties
CAS No. |
64026-57-9 |
|---|---|
Molecular Formula |
C20H12O4 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
phenyl 9-oxoxanthene-2-carboxylate |
InChI |
InChI=1S/C20H12O4/c21-19-15-8-4-5-9-17(15)24-18-11-10-13(12-16(18)19)20(22)23-14-6-2-1-3-7-14/h1-12H |
InChI Key |
UUJITDLVCKNDEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)OC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 9-oxo-9H-xanthene-2-carboxylate typically involves the reaction of 9-oxo-9H-xanthene-2-carboxylic acid with phenol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Phenyl 9-oxo-9H-xanthene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the xanthene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions include various substituted xanthenes, hydroxy derivatives, and quinones .
Scientific Research Applications
Phenyl 9-oxo-9H-xanthene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of Phenyl 9-oxo-9H-xanthene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Table 1: Representative Analogues of 9-Oxo-9H-Xanthene-2-Carboxylic Acid
| Compound ID | Substituents | Synthesis Method | Biological Focus |
|---|---|---|---|
| 163 | 1-Methoxy | Friedel-Crafts acylation + methylation | Antiallergic activity |
| 178 | 7-Chloro | Benzophenone intermediate synthesis | Improved stability |
| 179 | 7-Hydroxy | Ether cleavage of 168 with HBr | Solubility enhancement |
| 211 | 7-Mercapto | Derivatization with dimethylcarbamothioic chloride | Precursor for alkylation |
| 216 | 7-Methylsulfonyl | Oxidation of 214 with H₂O₂ | Electrophilic reactivity |
Substituent Effects on Properties
- Electron-withdrawing groups (e.g., Cl, SO₂Me) : Enhance stability and electrophilic reactivity, as seen in 178 and 216 .
- Methoxy and hydroxy groups : Improve solubility and modulate interactions with biological targets (e.g., 163 and 179 ) .
- Mercapto groups : Serve as versatile intermediates for further functionalization (e.g., 211 to 216 ) .
Comparison with Structurally Similar Compounds
Beyond direct analogues, compounds with structural or functional similarities include:
Table 2: Compounds with High Similarity to 9-Oxo-9H-Xanthene-2-Carboxylic Acid
These compounds share core motifs (e.g., fused aromatic systems, carboxylate esters) but differ in ring saturation (chromene vs. xanthene) or substituent positioning, leading to divergent physicochemical and biological profiles.
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